Methyl Flufenpyr Methyl Flufenpyr
Brand Name: Vulcanchem
CAS No.:
VCID: VC18004838
InChI: InChI=1S/C15H11ClF4N2O4/c1-7-8(15(18,19)20)5-21-22(14(7)24)11-4-12(9(16)3-10(11)17)26-6-13(23)25-2/h3-5H,6H2,1-2H3
SMILES:
Molecular Formula: C15H11ClF4N2O4
Molecular Weight: 394.70 g/mol

Methyl Flufenpyr

CAS No.:

Cat. No.: VC18004838

Molecular Formula: C15H11ClF4N2O4

Molecular Weight: 394.70 g/mol

* For research use only. Not for human or veterinary use.

Methyl Flufenpyr -

Specification

Molecular Formula C15H11ClF4N2O4
Molecular Weight 394.70 g/mol
IUPAC Name methyl 2-[2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1-yl]phenoxy]acetate
Standard InChI InChI=1S/C15H11ClF4N2O4/c1-7-8(15(18,19)20)5-21-22(14(7)24)11-4-12(9(16)3-10(11)17)26-6-13(23)25-2/h3-5H,6H2,1-2H3
Standard InChI Key UCXSELQUTMGPDK-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=NN(C1=O)C2=CC(=C(C=C2F)Cl)OCC(=O)OC)C(F)(F)F

Introduction

Chemical and Physical Properties

Structural Characteristics

Methyl Flufenpyr has the molecular formula C₁₅H₁₁ClF₄N₂O₄ and a molecular weight of 394.70 g/mol . The structure includes:

  • A 2-chloro-4-fluoro-5-substituted phenoxyacetic acid backbone.

  • A methyl ester group at the acetic acid position.

  • A 5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1(6H)-yl substituent .

Physicochemical Data

PropertyValueSource
Density1.45 g/cm³
Boiling Point440.1°C (predicted)
Vapor Pressure3.76 × 10⁻⁷ Pa (20°C)
Water Solubility4.1 ppm (20°C)
LogP (Octanol/Water)3.29
Melting PointNot reported (decomposes)

The compound exhibits low volatility and moderate lipophilicity, favoring adsorption to soil organic matter .

Synthesis and Manufacturing

Methyl Flufenpyr is synthesized via a multi-step process:

  • Condensation: Reaction of 2-chloro-4-fluoro-5-nitrophenol with methyl bromoacetate to form the phenoxyacetic ester.

  • Cyclization: Introduction of the pyridazinone ring through nucleophilic substitution with 5-methyl-4-trifluoromethylpyridazin-6-one .

  • Purification: Crystallization or chromatography to isolate the final product .

Key intermediates include S-3153 acid ([2-chloro-4-fluoro-5-(5-methyl-6-oxo-4-trifluoromethylpyridazin-1-yl)phenoxy]acetic acid), which is esterified to yield the methyl derivative .

Mechanism of Action

Methyl Flufenpyr inhibits protoporphyrinogen oxidase (PPO), an enzyme critical in the chlorophyll biosynthesis pathway . This inhibition leads to:

  • Accumulation of protoporphyrinogen IX, a photosensitizing agent.

  • Light-dependent oxidative damage to cellular membranes.

  • Rapid desiccation and necrosis of plant tissues .

Target Weeds: Broadleaf species such as Amaranthus retroflexus (redroot pigweed) and Chenopodium album (lambsquarters) .

Agricultural Applications

Registered Uses

CropApplication Rate (g/ha)Target Weeds
Field Corn150–300Velvetleaf, Common Ragweed
Soybeans200–400Morning Glory, Pigweed
Sugarcane250–500Bermuda Grass, Nutsedge

Resistance Management

  • Rotational Strategy: Combine with herbicides from different MoA classes (e.g., ALS inhibitors) .

  • Tank Mixes: Compatible with atrazine and glyphosate for enhanced spectrum control .

Toxicological Profile

Acute Toxicity (Rat Models)

EndpointValue (mg/kg)Source
Oral LD₅₀>2,000
Dermal LD₅₀>5,000
Inhalation LC₅₀>5.2 mg/L

Chronic Effects

  • NOAEL (90-day rat study): 1,434 mg/kg/day (males), 1,591 mg/kg/day (females) .

  • Metabolism: Rapidly hydrolyzed to S-3153 acid, which is excreted via urine (72%) and feces (30%) within 48 hours .

Ecotoxicology

OrganismEC₅₀/LC₅₀Source
Daphnia magna4.2 mg/L (48h)
Oncorhynchus mykiss1.8 mg/L (96h)
Apis mellifera>100 μg/bee (contact)

Environmental Fate

Soil Persistence

  • Half-life (Aerobic): 14–21 days .

  • Major Degradate: S-3153 acid (mobile in soil, half-life 30–45 days) .

Water Systems

  • Hydrolysis: Stable at pH 5–7; degrades at pH >9 (half-life 10 days at pH 9) .

  • Photolysis: Minimal degradation under UV light .

Comparison with Analogous Herbicides

CompoundMoA ClassLogPSoil Half-life (Days)
Methyl FlufenpyrPPO Inhibitor3.2914–21
FluroxypyrSynthetic Auxin2.997–10
MesotrioneHPPD Inhibitor0.915–7

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